1-(2,6-Dimethylphenyl)ethanol
Overview
Description
1-(2,6-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its structural configuration, where the hydroxyl group is attached to an ethyl chain that is further connected to a benzene ring substituted with two methyl groups at the 2 and 6 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions to ensure selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of 2,6-dimethylacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted in a suitable solvent, often under elevated temperatures and pressures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,6-dimethylacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it into 2,6-dimethylphenylethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2,6-dimethylphenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2,6-Dimethylacetophenone.
Reduction: 2,6-Dimethylphenylethane.
Substitution: 1-(2,6-Dimethylphenyl)ethyl chloride.
Scientific Research Applications
1-(2,6-Dimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving secondary alcohols.
Medicine: It is a precursor in the synthesis of various therapeutic agents and intermediates in drug development.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)ethanol involves its interaction with specific molecular targets, primarily through its hydroxyl group. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to the corresponding ketone. This process involves the transfer of electrons and protons, facilitated by cofactors like NAD+ or NADP+.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)ethanol: Similar in structure but with methyl groups at the 3 and 4 positions.
1-(2,4,6-Trimethylphenyl)ethanol: Contains an additional methyl group at the 4 position.
1-(3-Methylphenyl)ethanol: Has a single methyl group at the 3 position.
Uniqueness: 1-(2,6-Dimethylphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. This distinct structure makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals where regioselectivity is crucial.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLGMBBJIHKTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941183 | |
Record name | 1-(2,6-Dimethylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19447-06-4 | |
Record name | α,2,6-Trimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19447-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,6-Dimethylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,2,6-trimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,6-DIMETHYLPHENYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBT54Z6XPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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